molecular formula C13H11N3O2 B10768545 (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

Cat. No.: B10768545
M. Wt: 241.24 g/mol
InChI Key: QNUKRWAIZMBVCU-NYYWCZLTSA-N
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Description

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one (molecular formula: C₁₃H₁₁N₃O₂, molecular weight: 241.25 g/mol) is a synthetic organic compound characterized by a 5-methoxyindole core fused with an imidazole ring via a methylidene bridge at the 3-position. Known by its research code SU9516, this compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3 beta (GSK3β), with applications in cancer research . Its structure features a planar conjugated system, enabling interactions with kinase ATP-binding pockets. Key physicochemical properties include a high melting point (>300°C) and solubility in polar aprotic solvents like DMSO (5 mg/mL) .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one

InChI

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4+

InChI Key

QNUKRWAIZMBVCU-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CN=CN3

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one typically involves the condensation of an indole derivative with an imidazole derivative under specific conditions. For example, the reaction might proceed via a Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or imidazole moieties.

    Reduction: Reduction reactions might target the imidazole ring or the carbonyl group of the indole.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with imidazole and indole groups are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound belongs to a class of indole-imidazole hybrids, where modifications to the indole core, substituents, or stereochemistry significantly alter biological activity and physicochemical properties. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Substituents/Modifications Key Targets/Activity Melting Point/Stability Reference
SU9516 (Target Compound) C₁₃H₁₁N₃O₂ 5-methoxyindole, (E)-imidazole methylidene CDK2, GSK3β, VEGFR2 >300°C, stable in DMSO
Compound 73 (N-benzamide analog) C₂₀H₁₄N₅O₂ 5-benzamide substituent, E:Z isomer mix (43:57) TLK2 inhibitor >300°C (major diastereoisomer)
Compound 21 (Dimethoxy analog) C₁₅H₁₃N₂O₂ 5,6-dimethoxyindole, (Z)-configuration Kinase inhibitor (unspecified) 222–224°C, bright red solid
5-Bromo-indole derivative C₁₃H₁₀BrN₃O 5-bromoindole substitution Anticancer (structure-activity) Not reported
Compound 92 (4-Methoxybenzamide analog) C₂₀H₁₄N₅O₃ 4-methoxybenzamide substituent TLK2 inhibitor Yellow solid, 55% yield
3-Hydroxyphenyl analog C₁₇H₁₅NO₃ 4-hydroxy-3-methoxy-5-methylphenyl group Unknown Not reported

Physicochemical and Pharmacokinetic Properties

  • Solubility : SU9516’s methoxy group enhances aqueous solubility (0.5 mg/mL in PBS:DMSO) compared to bromo/fluoro analogs, which are more lipophilic .
  • Isomerism : E:Z isomer ratios (e.g., 43:57 in Compound 73) influence conformational stability and target binding. The (Z)-isomer in Compound 21 shows distinct NMR shifts (δ 7.94 ppm for imidazole protons) .
  • Thermal Stability : High melting points (>300°C) are common in this class due to planar aromatic systems and intermolecular hydrogen bonding .

Key Research Findings

  • SU9516 : Co-crystallization studies confirm its binding to CDK2’s ATP pocket via hydrogen bonds with Leu83 and hydrophobic interactions with the indole core .
  • TLK2 Inhibitors : Compound 92’s 4-methoxybenzamide group improves proteolytic stability compared to SU9516, as evidenced by LC-MS purity (>98%) .
  • Synthetic Challenges : Isomer separation remains a hurdle; many analogs are synthesized as E:Z mixtures, complicating bioactivity interpretation .

Biological Activity

(3E)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one is a synthetic compound notable for its structural features, including an imidazole and an indole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent.

PropertyValue
Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
IUPAC Name This compound
InChI Key QNUKRWAIZMBVCU-NYYWCZLTSA-N

Synthesis

The synthesis of this compound typically involves a condensation reaction between an indole derivative and an imidazole derivative. A common method is the Knoevenagel condensation, which requires specific conditions to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a preliminary investigation, several derivatives of imidazole-indole compounds were screened for their biological activity. Notably, some derivatives exhibited favorable anti-MRSA activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL without significant cytotoxic effects .

Case Study: Anti-MRSA Activity

In a study evaluating various analogues, two specific compounds demonstrated strong anti-MRSA activity:

  • Compound 26 : MIC ≤ 0.25 µg/mL
  • Compound 32 : MIC ≤ 0.25 µg/mL

These compounds were also assessed for cytotoxicity against human embryonic kidney cells (HEK293) and showed no hemolytic activity at a concentration of 32 µg/mL, indicating their potential as selective antimicrobial agents .

Antifungal Activity

The compound also exhibited antifungal properties against Cryptococcus neoformans, another significant pathogen. The same study noted that certain derivatives showed potent antifungal activity with MIC values of ≤0.25 µg/mL, further supporting their therapeutic potential .

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific enzymes or receptors involved in microbial growth and survival. For instance, if it acts as an enzyme inhibitor, it may prevent substrate binding at the active site, disrupting normal metabolic processes in bacteria or fungi.

Comparison with Similar Compounds

The presence of the methoxy group in this compound differentiates it from similar structures, such as:

  • (3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one : Lacks the methoxy group.
  • (3E)-3-(1H-imidazol-5-ylmethylidene)-5-hydroxy-1H-indol-2-one : Contains a hydroxy group instead.

These structural variations can significantly influence the biological activity and pharmacokinetics of the compounds.

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